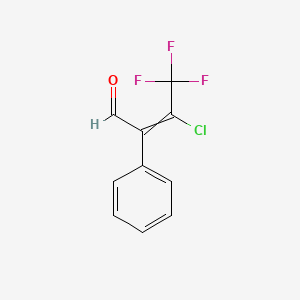

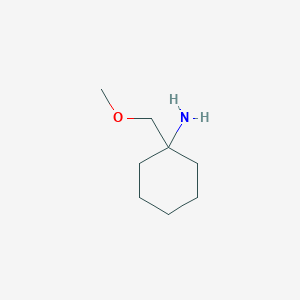

![molecular formula C7H4Cl2N2 B1423210 5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine CAS No. 1001412-41-4](/img/structure/B1423210.png)

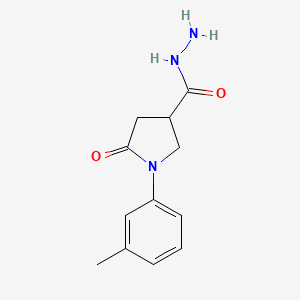

5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine

説明

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine is a compound with the CAS Number: 1001412-41-4 . It has a molecular weight of 187.03 . It is a solid under normal conditions .

Molecular Structure Analysis

The InChI code for 5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine is 1S/C7H4Cl2N2/c8-5-3-4-1-2-10-6(4)7(9)11-5/h1-3,10H . The InChI key is OALVDHPNAWHICK-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine is a solid under normal conditions . It has a molecular weight of 187.03 . The compound is stored in an inert atmosphere at 2-8°C .

科学的研究の応用

Chemical Properties

“5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine” has a CAS Number of 1001412-41-4 and a molecular weight of 187.03 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

Use in α-Amylase Inhibition

This compound has been used in the design and synthesis of pyrrolo [2,3-d]pyrimidine linked hybrids as α-amylase inhibitors . These inhibitors are used in the treatment of diabetes by slowing down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .

Antidiabetic Screening

In vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC 50 values in the 0.252–0.281 mM range . These compounds showed exceptional percent inhibition values, outperforming the standard (acarbose) .

Molecular Docking and MD Simulation

Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids 6c, 7a, and 7b displayed binding affinity from −8.2 and −8.5 kcal/mol .

Cancer Research

Derivative 5a exhibited modest activity against the UO-31 renal cancer sub-panel cell line with a growth inhibitory percentage of 47.0 . Unsubstituted deaza analogue 6a and 9-methoxy substituted derivative 6c were shown to be selective against the MCF7 breast cancer cell line with growth inhibitory percentages of 50.6 and 39.5, respectively .

Pharmacokinetic Study

In vitro pharmacokinetic study ascertained the stability of 5m in both simulated gastric fluid and simulated intestinal fluid . All the active compounds passed the PAINS filter and showed no toxicity in in silico predictions .

Safety And Hazards

The safety information available indicates that 5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

特性

IUPAC Name |

5,7-dichloro-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-3-4-1-2-10-6(4)7(9)11-5/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALVDHPNAWHICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(N=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694554 | |

| Record name | 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloro-1H-pyrrolo[2,3-C]pyridine | |

CAS RN |

1001412-41-4 | |

| Record name | 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1423130.png)

![4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1423131.png)

![2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423144.png)